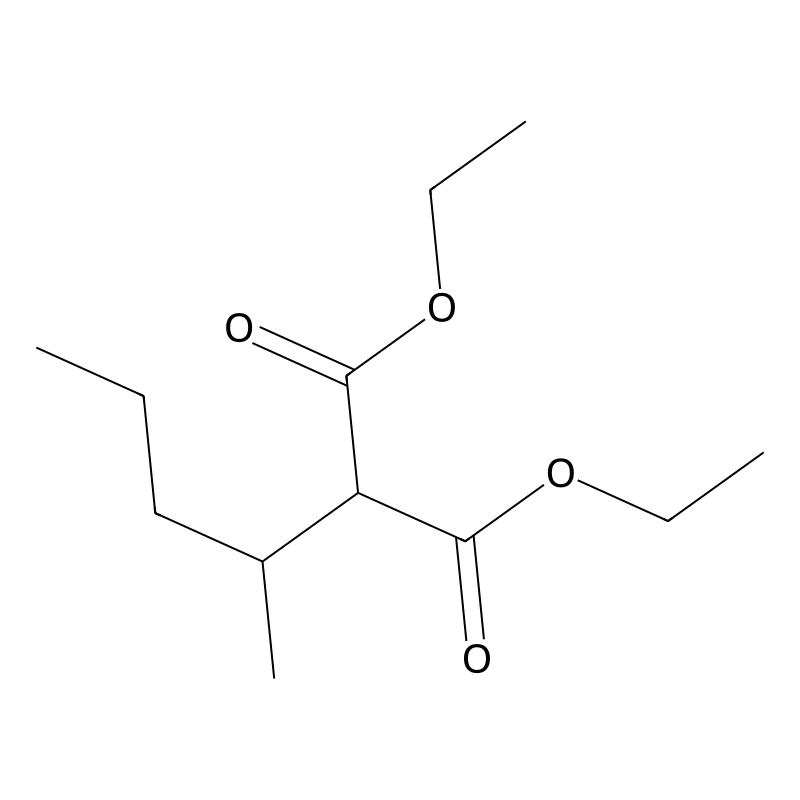

Diethyl (1-methylbutyl)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some specific examples of its scientific research applications:

Preparation of Substituted Carboxylic Acids

Through a process called decarboxylative alkylation, Diethyl (1-methylbutyl)malonate can be used to synthesize substituted carboxylic acids. This reaction involves the removal of a carboxyl group (decarboxylation) and the attachment of an alkyl group to the remaining carbon chain. This method allows researchers to introduce various functional groups into the molecule, leading to diverse applications in various fields, including drug discovery and material science [].

Asymmetric Synthesis

Diethyl (1-methylbutyl)malonate can be employed in asymmetric synthesis, a technique crucial for creating molecules with specific chirality. This is particularly important in the development of pharmaceuticals, as many drugs exhibit biological activity specific to one enantiomer (mirror image) of the molecule. The malonate group's reactivity allows for the introduction of chiral elements, enabling the synthesis of desired enantiopure compounds.

Polylactic Acid (PLA) Production

While not its primary research application, Diethyl (1-methylbutyl)malonate can be used as a co-monomer with polyethylene glycol (PEG) for the production of polylactic acid (PLA). This biodegradable polymer finds growing interest in various fields due to its environmental sustainability. The co-monomer properties of Diethyl (1-methylbutyl)malonate can contribute to specific material properties of the resulting PLA, potentially impacting its applications.

Diethyl (1-methylbutyl)malonate is an organic compound with the molecular formula and a molecular weight of approximately 258.35 g/mol. It is classified as a diethyl ester of malonic acid, where one of the hydrogen atoms in the malonic acid structure is replaced by an ethyl group and another by a 1-methylbutyl group. This compound is recognized for its versatility in various

- Substitution Reactions: It can undergo alkylation reactions, where hydrogen atoms on the carbon adjacent to the carbonyl groups are replaced by alkyl groups.

- Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

- Hydrolysis: Hydrolysis of diethyl (1-methylbutyl)malonate can produce malonic acid derivatives, which are significant in organic synthesis .

The biological activity of diethyl (1-methylbutyl)malonate is primarily linked to its role as a reagent in biochemical studies. It is utilized in the synthesis of ureides from esters, contributing to understanding enzyme mechanisms and metabolic pathways. Its potential applications in pharmacology are being explored, particularly regarding its interactions with various biological systems .

Diethyl (1-methylbutyl)malonate can be synthesized through several methods:

- Malonic Ester Synthesis: A common approach involves reacting the sodium salt of chloroacetic acid with sodium cyanide to form a nitrile intermediate. This intermediate is subsequently treated with ethanol in the presence of an acid catalyst to yield diethyl (1-methylbutyl)malonate.

- Alternative Routes: Other synthetic routes may involve variations in starting materials or catalysts, but they generally adhere to similar principles aimed at achieving high purity and yield .

Diethyl (1-methylbutyl)malonate has diverse applications:

- In Organic Synthesis: It serves as a reagent for synthesizing various organic compounds, particularly ureides.

- In Polymer Production: The compound functions as a co-monomer with polyethylene glycol in producing polylactic acid, which has implications in biodegradable materials .

- In Biochemical Research: It is used extensively in studies related to enzyme activity and metabolic pathways due to its ability to participate in significant bio

Research on diethyl (1-methylbutyl)malonate has focused on its interactions within biochemical systems. Its role in synthesizing ureides from esters is crucial for understanding various metabolic processes. Additionally, studies have investigated its reactivity with other compounds, including formaldehyde, which has applications in forensic toxicology . The compound's interactions are influenced by environmental factors such as temperature and pH, which can affect its stability and reactivity .

Diethyl (1-methylbutyl)malonate shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl ethyl(2-methylpropyl)malonate | C₁₄H₂₆O₄ | Contains a 2-methylpropyl group |

| Diethyl 2-ethyl-2-(pentan-2-yl)malonate | C₁₄H₂₆O₄ | Features a pentan-2-yl substituent |

| Diethyl 2-ethyl-2-(1-methylbutyl)malonate | C₁₄H₂₆O₄ | Similar structure with slight variations |

| Ethyl(1-methylbutyl)malonic Acid Diethyl Ester | C₁₄H₂₆O₄ | Contains malonic acid substituent |

Uniqueness

Diethyl (1-methylbutyl)malonate is distinguished by its specific substitution pattern, which affects its reactivity and biological activity. The presence of both an ethyl group and a 1-methylbutyl group contributes to its unique properties compared to similar compounds that may have different alkyl substitutions or structural configurations .